

GAC0003A4: A Technical Guide to its Synthesis and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	GAC0003A4	
Cat. No.:	B275180	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

GAC0003A4 is a novel small molecule identified as a potent and selective inverse agonist of the Liver X Receptor (LXR), with particular activity against the LXRβ isoform. This compound has garnered significant interest within the research community for its potential therapeutic applications, primarily in the field of oncology. Specifically, **GAC0003A4** has demonstrated promising anti-proliferative and pro-apoptotic effects in pancreatic ductal adenocarcinoma (PDAC) cell lines. This technical guide provides a comprehensive overview of the available information on **GAC0003A4**, including its chemical identity, a plausible synthesis pathway based on established chemical principles, and its mechanism of action.

Chemical Identity and Properties

GAC0003A4 is chemically identified as (3,5-dimethoxyphenyl)(4-(o-tolyl)piperazin-1-yl)methanone. Its fundamental properties are summarized in the table below.



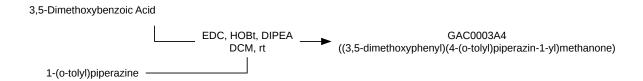
Property	Value
CAS Number	929492-71-7
Molecular Formula	C20H24N2O3
Molecular Weight	340.42 g/mol
SMILES	C(=O) (C1=CC(OC)=CC(OC)=C1)N2CCN(CC2)C3=C(C)C=CC=C3
Appearance	Solid

Proposed Synthesis Pathway

While a specific, detailed experimental protocol for the synthesis of **GAC0003A4** is not publicly available in the searched literature, a plausible and efficient synthetic route can be proposed based on standard organic chemistry methodologies. The key transformation is the formation of an amide bond between 3,5-dimethoxybenzoic acid and 1-(o-tolyl)piperazine.

A common and effective method for this type of amide coupling involves the use of a coupling agent, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a catalyst like Hydroxybenzotriazole (HOBt), and a non-nucleophilic base, for instance, N,N-diisopropylethylamine (DIPEA).

Reaction Scheme:



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Figure 1: Proposed synthesis of GAC0003A4.



General Experimental Protocol

The following is a generalized experimental protocol for the synthesis of **GAC0003A4** based on the proposed reaction scheme.

- Reaction Setup: To a solution of 3,5-dimethoxybenzoic acid (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add EDC (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
- Activation: Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
- Amine Addition: Add 1-(o-tolyl)piperazine (1.1 eq) to the reaction mixture.
- Reaction: Allow the reaction to proceed at room temperature, monitoring its progress by a suitable chromatographic technique (e.g., Thin Layer Chromatography or Liquid Chromatography-Mass Spectrometry). The reaction is typically complete within 12-24 hours.
- Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with a mild acid (e.g., 1M HCl), a saturated aqueous solution of sodium bicarbonate, and brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
 under reduced pressure. The crude product can then be purified by column chromatography
 on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes)
 to yield the pure GAC0003A4.
- Characterization: The structure and purity of the final compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

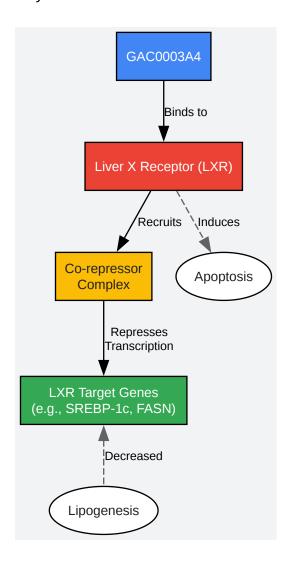
Biological Activity and Mechanism of Action

GAC0003A4 has been characterized as a Liver X Receptor (LXR) inverse agonist. LXRs are nuclear receptors that play a crucial role in the regulation of cholesterol, fatty acid, and glucose homeostasis.

Signaling Pathway



As an inverse agonist, **GAC0003A4** binds to LXR and reduces its basal transcriptional activity. This is in contrast to agonists, which activate the receptor. The primary mechanism involves the modulation of LXR-dependent gene expression, leading to downstream effects on cellular metabolism and survival pathways.



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Figure 2: GAC0003A4 signaling pathway.

Effects on Cancer Cells

In the context of pancreatic ductal adenocarcinoma (PDAC), the inverse agonism of LXR by **GAC0003A4** has been shown to have significant anti-cancer effects. By inhibiting LXR, **GAC0003A4** downregulates the expression of genes involved in lipid metabolism, such as Sterol Regulatory Element-Binding Protein 1c (SREBP-1c) and Fatty Acid Synthase (FASN).



Cancer cells often exhibit altered lipid metabolism to support their rapid proliferation, and by disrupting these pathways, **GAC0003A4** can inhibit tumor growth. Furthermore, studies have indicated that **GAC0003A4** can induce apoptosis (programmed cell death) in PDAC cells.

Experimental Workflow for Biological Evaluation

The biological activity of **GAC0003A4** can be assessed through a series of in vitro experiments. A typical workflow is outlined below.



Compound Synthesis & Purity In Vitro Evaluation Data Analysis Data Analysis and Interpretation

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Figure 3: Experimental workflow for **GAC0003A4**.

Conclusion







GAC0003A4 represents a promising lead compound for the development of novel therapeutics targeting LXR, particularly for the treatment of pancreatic cancer. Its well-defined chemical structure allows for a straightforward and scalable synthesis. The mechanism of action, involving the inverse agonism of LXR and subsequent disruption of cancer cell metabolism, provides a strong rationale for its further investigation. This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of GAC0003A4 and its analogues. Further studies are warranted to elucidate its in vivo efficacy, pharmacokinetic properties, and safety profile.

 To cite this document: BenchChem. [GAC0003A4: A Technical Guide to its Synthesis and Biological Activity]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b275180#gac0003a4-synthesis-pathway]

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